Cas no 4468-72-8 (b-D-Glucopyranoside, phenyl,2,3,4,6-tetraacetate)
4468-72-8 structure
Product Name:b-D-Glucopyranoside, phenyl,2,3,4,6-tetraacetate
CAS-Nr.:4468-72-8
MF:C20H24O10
MW:424.398567199707
CID:331418
PubChem ID:299829
Update Time:2025-11-02
b-D-Glucopyranoside, phenyl,2,3,4,6-tetraacetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- b-D-Glucopyranoside, phenyl,2,3,4,6-tetraacetate
- (3,4,5-triacetyloxy-6-phenoxyoxan-2-yl)methyl acetate
- DL-SERINE-[1-13C]
- Phenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside
- PHENYL-2,3,4,6-TETRA-O-ACETYL-BETA-D-GLUCOPYRANOSIDE
- Nsc226970
- PHENYL-2,3,4,6-TETRA-O-ACETYL-SS-D-GLUCOPYRANOSIDE
- phenyl-B-D-glucoside tetraacetate
- NSC173175
- B2705-405005
- AKOS024603670
- NSC-226970
- F1206-0012
- NSC-173175
- Galactopyranoside, tetraacetate, .beta.-D-
- NSC-232030
- .beta.-D-Galactopyranoside, tetraacetate
- 4468-72-8
- Phenyl tetraacetyl-d-alloside
- MFCD00064090
- SY075057
- Phenyl 2,3,4,6-tetra-O-acetylhexopyranoside #
- Phenyl 2,3,4,5-tetra-O-acetyl-alpha-D-glucopyranoside
- Phenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
- Phenyl 2,3,4,6-tetra-O-acetylhexopyranoside
- FT-0635316
- SR-01000010772
- DTXSID30863044
- 2-(acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate
- FT-0673836
- NSC232030
- HMS1652J02
- FT-0634849
- HPKPFIHCMIKXMU-UHFFFAOYSA-N
- SR-01000010772-1
- Phenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
- Phenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
- 3427-45-0
- [3,4,5-tris(acetyloxy)-6-phenoxyoxan-2-yl]methyl acetate
- DB-048592
- DB-051241
-
- Inchi: 1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3
- InChI-Schlüssel: HPKPFIHCMIKXMU-UHFFFAOYSA-N
- Lächelt: O1C(C(C(C(C1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 424.13692
- Monoisotopenmasse: 424.137
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 11
- Komplexität: 627
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 5
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: nichts
- Topologische Polaroberfläche: 124A^2
Experimentelle Eigenschaften
- Farbe/Form: Unsicher
- PSA: 123.66
- LogP: 1.14850
- Löslichkeit: Unsicher
b-D-Glucopyranoside, phenyl,2,3,4,6-tetraacetate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2035861-100mg |
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate |
4468-72-8 | 100mg |
¥114.00 | 2024-05-13 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2035861-250mg |
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate |
4468-72-8 | 250mg |
¥182.00 | 2024-05-13 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2035861-100g |
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-phenoxytetrahydro-2H-pyran-3,4,5-triyl triacetate |
4468-72-8 | 100g |
¥25037.00 | 2024-05-13 | ||
| City Chemical | 2271CC-1GM |
Phenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside |
4468-72-8 | 96.0%(HPLC) | 1gm |
$263.92 | 2023-09-19 |
b-D-Glucopyranoside, phenyl,2,3,4,6-tetraacetate Verwandte Literatur
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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